

# Spectroscopic Data for Hexafluoropropene Trimer Isomers: A Technical Guide

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## Compound of Interest

Compound Name: *Hexafluoropropene Trimer*

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This technical guide provides a comprehensive overview of the spectroscopic data available for the isomers of **hexafluoropropene trimer** ( $C_9F_{18}$ ), a compound of significant interest in the fields of materials science and advanced chemical synthesis. This document collates available quantitative data from  $^{19}F$  Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate isomer identification and characterization. Detailed experimental protocols from cited literature are also provided to ensure reproducibility.

## Introduction to Hexafluoropropene Trimer Isomers

Hexafluoropropene (HFP) trimer is typically a mixture of several structural isomers formed during the oligomerization of HFP. The specific isomer distribution is highly dependent on the reaction conditions<sup>[1]</sup>. The most commonly referenced isomers include perfluoro-2,4-dimethyl-3-heptene, perfluoro-4-methyl-3-isopropyl-2-pentene, and perfluoro-2,4-dimethyl-3-ethyl-2-pentene<sup>[2]</sup>. Spectroscopic techniques are crucial for the identification and quantification of these closely related compounds<sup>[3][4]</sup>.

## $^{19}F$ Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{19}F$  NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds due to the high sensitivity of the  $^{19}F$  nucleus and the wide chemical shift dispersion<sup>[5][6]</sup>. A key

study on the  $^{19}\text{F}$  NMR of hexafluoropropene oligomers provides detailed spectral characteristics for several trimer isomers, designated therein as IV, V, VI, VII, and VIII[3][4].

## Experimental Protocol: $^{19}\text{F}$ NMR Spectroscopy

The following is a summary of the experimental conditions used for the acquisition of  $^{19}\text{F}$  NMR spectra of **hexafluoropropene trimer** isomers[3]:

- Spectrometers:
  - Bruker WP80SY (80 MHz)
  - Bruker Avance III HD 400 (400 MHz)
- Sample Preparation: Isomer mixtures of approximately 95% total purity were analyzed.
- Internal/External Standards:
  - For the 80 MHz spectrometer, d-6 acetone was used in a capillary, and hexafluorobenzene was added directly to the sample as an internal standard.
  - For the 400 MHz spectrometer, a capillary with DMSO-d6 and benzotrifluoride was used as an external standard.
- Referencing: Chemical shifts are reported in ppm relative to  $\text{CFCl}_3$ . Hexafluorobenzene (-162.90 ppm) or benzotrifluoride (-63.90 ppm) were used as references.
- Temperature: Spectra were recorded at 35°C (80 MHz) or 40°C (400 MHz).

## Quantitative $^{19}\text{F}$ NMR Data

The following table summarizes the  $^{19}\text{F}$  NMR chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) for several identified **hexafluoropropene trimer** isomers[3]. The structures for these isomers have been deduced from the available literature.

Table 1:  $^{19}\text{F}$  NMR Spectroscopic Data for **Hexafluoropropene Trimer** Isomers

Isomer Designation	Structure Name	Chemical Shift ( $\delta$ , ppm) and Coupling Constants (J, Hz)
IV	Rotamer A - 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene	$\delta$ -56.40 (dd, $J$ = 52.5, 13.1), -58.63 (dh, $J$ = 26.0, 13.1), -70.83 (qp, $J$ = 13.5, 6.5), -72.48 (d, $J$ = 1.0), -87.62 (dddt, $J$ = 51.3, 41.2, 31.1, 10.6), -158.94 (dddt, $J$ = 54.9, 51.8, 48.7, 3.0)
V	Rotamer B - 1,1,1,4,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-2-(trifluoromethyl)pent-2-ene	$\delta$ -57.11 (qddd, $J$ = 19.7, 11.6, 8.0, 3.7), -58.98 (dpdd, $J$ = 26.6, 15.0, 11.4, 3.5), -72.56 (dm, $J$ = 27.5), -73.60 (ddq, $J$ = 12.5, 6.3, 3.3), -73.69 (dddq, $J$ = 9.8, 7.8, 5.7, 2.0), -91.65, -155.33 (tq, $J$ = 39.2, 24.0)
VI	1,1,1,2,4,5,5,5-octafluoro-3-(perfluoropropan-2-yl)-4-(trifluoromethyl)pent-2-ene	$\delta$ -55.8 (3F, d, $J$ = 58), -70.9 (6F, m), -71.5 (3F, m), -72.1 (3F, m), -165.6 (1F, quart, $J$ = 58), -167.6 (1F, hept, $J$ = 35)
VII	(Z)-1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hepta-3-ene	$\delta$ -52.38 (dd, $J$ = 45.3, 10.7), -80.63 (td, $J$ = 10.5, 3.7), - 84.46 (tdtd, $J$ = 34.7, 12.9, 7.3, 3.7), -106.17 (dqqtqheptd, $J$ = 49.1, 24.7, 9.9, 6.0, 4.1, 2.0), -124.74 (dqd, $J$ = 17.4, 8.1, 2.0), -181.13 (dp, $J$ = 18.8, 6.3)
VIII	(E)-1,1,1,2,3,5,5,6,6,7,7,7-dodecafluoro-2,4-bis(trifluoromethyl)hepta-3-ene	No specific data available in the provided search results.

## Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation patterns of the isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the separation and identification of individual isomers in a mixture[1].

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the analysis of per- and polyfluoroalkyl substances (PFAS) using GC-MS can be adapted for **hexafluoropropene trimer** isomers[6][7][8]:

- Gas Chromatograph: Equipped with a mass selective detector.
- Column: A non-polar or medium-polarity column is typically used for the separation of fluorinated hydrocarbons.
- Carrier Gas: Helium at a constant flow rate.
- Injection: Split/splitless injection is commonly used.
- Ionization: Electron ionization (EI) is a standard method, though for some fluorinated compounds, chemical ionization (CI) may provide more information about the molecular ion.
- Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used.

## Mass Spectrometry Data

Detailed mass spectra for individual, isolated **hexafluoropropene trimer** isomers are not readily available in the public domain. However, general fragmentation patterns for perfluoroalkenes involve the loss of  $\text{CF}_3$  groups and other fluorinated fragments. The molecular ion peak ( $m/z = 450$ ) may be weak or absent in EI spectra[2].

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within the isomers. The C=C double bond and C-F bond stretches are of particular interest in the spectra of **hexafluoropropene trimers**.

## Experimental Protocol: Infrared (IR) Spectroscopy

A general procedure for obtaining IR spectra of liquid perfluorinated compounds is as follows:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Technique: For liquid samples, Attenuated Total Reflectance (ATR) or transmission spectroscopy using a liquid cell with IR-transparent windows (e.g., NaCl or KBr) can be used.
- Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400  $\text{cm}^{-1}$ ). A background spectrum is collected and subtracted from the sample spectrum.

## Infrared Spectroscopy Data

Specific IR spectra for the individual **hexafluoropropene trimer** isomers are not well-documented in publicly available literature. However, characteristic absorption bands for perfluoroalkenes are expected in the following regions:

- C=C Stretch: The carbon-carbon double bond stretch in perfluoroalkenes typically appears in the region of 1700-1780  $\text{cm}^{-1}$ .
- C-F Stretch: Strong absorptions corresponding to carbon-fluorine bond stretching are expected in the broad region of 1100-1350  $\text{cm}^{-1}$ .

## Isomer Structures and Relationships

The following diagrams illustrate the chemical structures of the identified **hexafluoropropene trimer** isomers and a general workflow for their analysis.

### Hexafluoropropene Trimer Isomers (C9F18)

Isomer VII (Z)

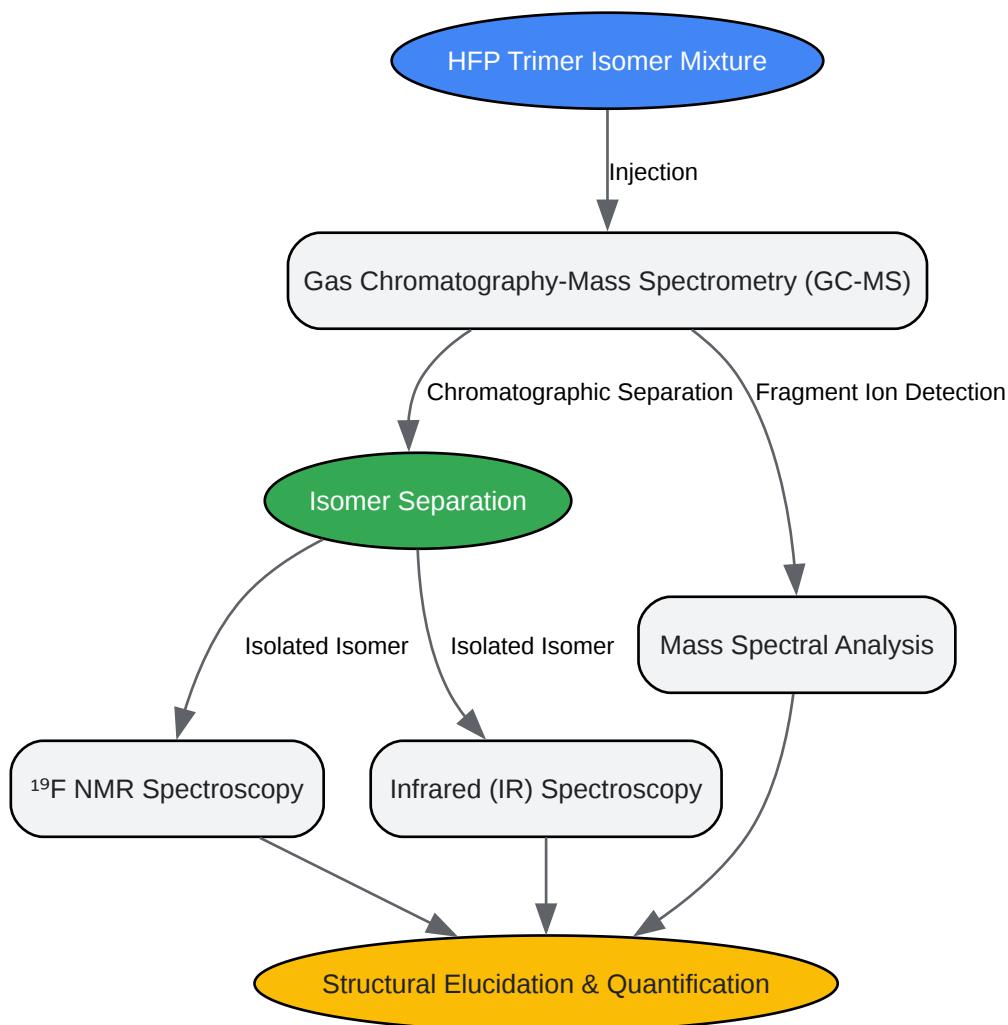
Isomer VI

Isomer V  
(Rotamer B)

Isomer IV  
(Rotamer A)

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Caption: Structures of Key **Hexafluoropropene Trimer** Isomers.



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Caption: General Workflow for Spectroscopic Analysis of HFP Trimer Isomers.

## Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of **hexafluoropropene trimer** isomers. The <sup>19</sup>F NMR data presented is particularly valuable for distinguishing between the various isomers. While comprehensive MS and IR data for individual isomers remain elusive in publicly accessible literature, the provided experimental protocols and general spectral characteristics offer a solid foundation for researchers in this field. Further investigation to isolate each isomer and perform detailed MS and IR analysis is recommended to build a more complete spectroscopic library.

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